Hazaleamide

説明

Hazaleamide is a natural product that has been isolated from the marine cyanobacterium, Hassallia sp. It is a cyclic pentapeptide that has shown promising results in scientific research for its potential use in various fields.

科学的研究の応用

1. Cancer Research and Treatment

Hazaleamide has been implicated in cancer research, particularly in studies focusing on metastatic prostate cancer. Enzalutamide, a compound related to Hazaleamide, has shown promise in prolonging survival in men with metastatic castration-resistant prostate cancer, especially in cases where the disease progressed after chemotherapy (Beer et al., 2014). Further, in a phase II study, the antitumor activity and safety of enzalutamide were evaluated in patients with locally advanced or metastatic AR-positive triple-negative breast cancer, demonstrating its clinical activity and tolerability (Traina et al., 2018).

2. Drug Resistance Studies

Studies have also explored the mechanisms of drug resistance in relation to Hazaleamide-related compounds. For instance, resistance to enzalutamide, a derivative or related compound, in castration-resistant prostate cancer has been linked to activation of the Wnt/β-catenin pathway. The study found that combining β-catenin inhibitor with enzalutamide inhibited cell proliferation and tumor growth synergistically in various models (Zhang et al., 2018). Additionally, the induction of glucocorticoid receptor expression was identified as a mechanism of escape from AR blockade in drug-resistant tumors (Arora et al., 2013).

3. Water Treatment and Environmental Studies

Another application of Hazaleamide can be found in the field of environmental science. A study investigated the effect of bromide ion on the distribution of haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This research is relevant to understanding the environmental impact and treatment of water contaminated with compounds like Hazaleamide (Cowman & Singer, 1996).

特性

IUPAC Name |

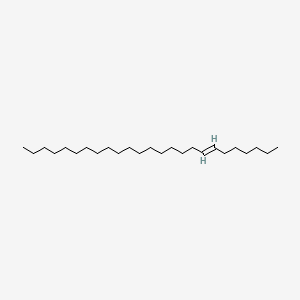

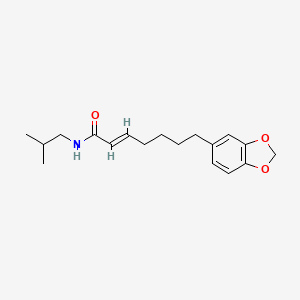

(2E,4E,8Z,11Z)-N-(2-methylpropyl)tetradeca-2,4,8,11-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h5-6,8-9,12-15,17H,4,7,10-11,16H2,1-3H3,(H,19,20)/b6-5-,9-8-,13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRGJIVWBMOBIT-GTDPEVRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hazaleamide | |

CAS RN |

81427-15-8 | |

| Record name | Hazaleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081427158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B1238341.png)

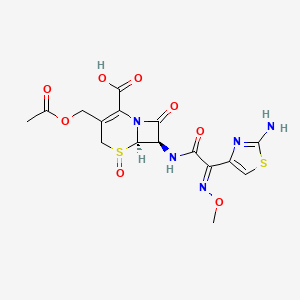

![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)

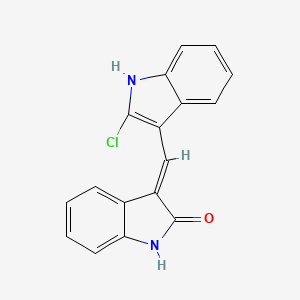

![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1238353.png)

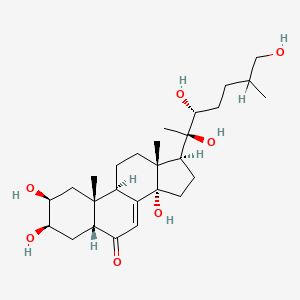

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1238356.png)